molecular formula C11H10N2O2 B13841633 2-(3-(Hydroxymethyl)phenyl)pyrimidin-5-ol

2-(3-(Hydroxymethyl)phenyl)pyrimidin-5-ol

Cat. No.: B13841633
M. Wt: 202.21 g/mol
InChI Key: GIHJTXOLAQKHCL-UHFFFAOYSA-N
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Description

2-(3-(Hydroxymethyl)phenyl)pyrimidin-5-ol is a heterocyclic compound that features a pyrimidine ring fused with a phenyl group substituted with a hydroxymethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxyl and hydroxymethyl groups in its structure makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Hydroxymethyl)phenyl)pyrimidin-5-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(hydroxymethyl)benzaldehyde with a pyrimidine derivative in the presence of a base such as sodium methoxide (MeONa) in a solvent like butanol (BuOH) at reflux temperature . This reaction leads to the formation of the desired compound through a series of condensation and cyclization steps.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Hydroxymethyl)phenyl)pyrimidin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various halogenating agents or nucleophiles can be used to introduce different substituents.

Major Products Formed

    Oxidation: Formation of 2-(3-(carboxy)phenyl)pyrimidin-5-ol.

    Reduction: Formation of 2-(3-(hydroxymethyl)phenyl)pyrimidin-5-amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-(Hydroxymethyl)phenyl)pyrimidin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(Hydroxymethyl)phenyl)pyrimidin-5-ol involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The pyrimidine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Hydroxymethyl)phenyl)pyrimidin-5-ol is unique due to the presence of both hydroxyl and hydroxymethyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-[3-(hydroxymethyl)phenyl]pyrimidin-5-ol

InChI

InChI=1S/C11H10N2O2/c14-7-8-2-1-3-9(4-8)11-12-5-10(15)6-13-11/h1-6,14-15H,7H2

InChI Key

GIHJTXOLAQKHCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=C(C=N2)O)CO

Origin of Product

United States

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